Goniolactone C is a bioactive compound classified as a styrylpyrone derivative, belonging to a family of secondary metabolites known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and vascular biology. Goniolactone C is primarily extracted from the plant species Goniothalamus cheliensis, which is known for its medicinal properties.
Goniolactone C is sourced from the roots and barks of Goniothalamus cheliensis, a plant native to Southeast Asia. This species is part of the Annonaceae family, which is recognized for producing various bioactive compounds. Goniolactone C falls under the classification of styrylpyrone derivatives, characterized by a unique structural framework that includes a pyrone ring fused with a styryl group.
The synthesis of Goniolactone C can be achieved through several methodologies, including extraction from natural sources and total synthesis in the laboratory. The extraction process typically involves:
Goniolactone C has a complex molecular structure characterized by a styryl moiety connected to a pyrone ring. Its molecular formula is , with a molecular weight of approximately 272.29 g/mol. The structural elucidation is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its configuration and stereochemistry .
Goniolactone C participates in various chemical reactions that are essential for its biological activity. Notably, it has been shown to inhibit platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation, indicating its potential role in modulating cellular signaling pathways involved in proliferation and inflammation . The compound's reactivity can be attributed to the presence of functional groups that facilitate interactions with biological targets.
The mechanism of action of Goniolactone C involves its interaction with specific signaling pathways, particularly those related to cell proliferation and apoptosis. Research indicates that Goniolactone C specifically reduces the proliferation of vascular smooth muscle cells induced by platelet-derived growth factor-BB. This effect suggests that it may serve as an inhibitor of vascular remodeling processes associated with cardiovascular diseases .
Goniolactone C has significant potential in various scientific fields:
Goniolactone C possesses the molecular formula C₂₈H₂₄O₇ and a molecular weight of 472.5 g/mol, positioning it among the larger members of the styryl lactone family. The compound's architectural complexity arises from its tetracyclic framework that incorporates a chroman-4-one system fused to a dihydropyran ring. This structural foundation is further elaborated with multiple oxygen-containing functional groups, including ketone, hydroxyl, and lactone moieties that contribute to its physicochemical behavior and bioactivity [7].
The compound's three-dimensional configuration features four chiral centers with established absolute configurations at key positions: C2 (S), C1' (S), C2' (R), and C2'' (R). This specific stereochemical arrangement, denoted as (2S)-5,7-dihydroxy-8-[(1S,2R)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl]-2-phenyl-2,3-dihydrochromen-4-one, is crucial for its biological interactions. X-ray crystallographic analysis of related compounds (e.g., goniochelienlactone) has confirmed that these stereocenters induce distinctive spatial orientations that facilitate selective binding to cellular targets. The significance of this chirality is evident in structure-activity relationship studies, where epimerization at any of these centers typically results in diminished biological potency [3] [10].
Table 1: Atomic and Stereochemical Specifications of Goniolactone C
Property | Specification |
---|---|
Molecular Formula | C₂₈H₂₄O₇ |
Molecular Weight | 472.5 g/mol |
Chiral Centers | 4 |
Absolute Configuration | (2S,1'S,2'R,2''R) |
Canonical SMILES | C1C=CC(=O)OC1C(C(C2=CC=CC=C2)C3=C(C=C(C4=C3OC(CC4=O)C5=CC=CC=C5)O)O)O |
Isomeric SMILES | C1C=CC(=O)O[C@H]1C@@HO |
Within the diverse chemical landscape of styryl lactones, Goniolactone C occupies a distinctive position. While sharing the core α,β-unsaturated δ-lactone motif characteristic of this class, its extended polycyclic framework differentiates it from simpler analogues like goniothalamin. The presence of the chroman-4-one system in Goniolactone C creates a more rigid, planar structure compared to the flexible alkyl chain seen in goniopypyrone derivatives. This structural distinction profoundly influences molecular electronics, as evidenced by computational analyses showing enhanced electron delocalization across the conjugated system [5] [9].
Biosynthetically, Goniolactone C originates from the oxidative coupling of cinnamoyl-CoA units with malonyl-CoA intermediates, followed by intricate cyclization and oxidation steps. This pathway contrasts with the simpler polyketide origin of linear styryl lactones. The additional phenolic hydroxyl groups (at C5 and C7) significantly enhance its hydrogen-bonding capacity compared to minimally hydroxylated analogues like goniolactone A. This characteristic is reflected in its increased solubility in polar solvents and may contribute to differential bioactivity profiles [5] [9].
Table 2: Structural and Bioactive Comparison of Select Styryl Lactones
Compound | Core Structure | Key Functional Groups | Notable Bioactivity |
---|---|---|---|
Goniolactone C | Chroman-4-one fused lactone | 5,7-diOH, conjugated ketone | PDGFR inhibition (IC₅₀ ~1.82 μM) |
Goniolactone B | Chroman-4-one fused lactone | 5-OH, 7-OMe, conjugated ketone | Cytotoxicity (HCT-8 IC₅₀ 4.43 μM) |
Goniothalamin | Linear styryl lactone | α,β-unsat. δ-lactone | Broad cytotoxicity |
Goniopypyrone A | Furanopyrone | Fused furan, lactone | Moderate α-glucosidase inhibition |
Gonioheptolide A | Seven-membered lactone | Extended alkyl chain | Limited bioactivity reported |
Goniolactone C was first identified in Goniothalamus cheliensis Hu, a tropical evergreen shrub or small tree endemic to Yunnan Province, China, and neighboring regions of Southeast Asia. This species thrives in the understory of primary rainforests at elevations of 800-1500 meters, where it produces distinctive yellow-green flowers that develop into clusters of monocarps. Phytochemical investigations have revealed that G. cheliensis accumulates styryl lactones primarily in its root bark (concentrations up to 0.8% dry weight) and stems, with significantly lower quantities in leaves. The compound's presence appears to be seasonally dynamic, peaking during the late rainy season when plant defense compounds are typically upregulated [5].
Subsequent research has identified chemical relatives of Goniolactone C in phylogenetically related species. Goniothalamus tapis Miq. produces goniothapic acids A and B, which share the chroman-4-one core but feature modified prenyl attachments. Similarly, Goniothalamus leiocarpus elaborates regioisomeric styrylpyrones with comparable biosynthetic origins. These findings suggest that the genetic machinery for producing Goniolactone C-like structures emerged early in the evolution of the Goniothalamus genus and has been conserved with structural variations across approximately 12 closely related species. Interestingly, Goniothalamus cheliensis remains the most productive source, yielding Goniolactone C at approximately 0.15-0.3 mg/g of dried root material following chromatographic isolation [3] [9].
Table 3: Botanical Distribution of Goniolactone C and Related Compounds
Plant Species | Plant Part | Geographical Distribution | Notable Compounds |
---|---|---|---|
Goniothalamus cheliensis | Roots, bark | Southern China, N. Thailand | Goniolactones A-F, goniochelienlactone |
Goniothalamus tapis | Twigs, leaves | Malaysia, Indonesia | Goniothapic acids A-B, goniothalamin |
Goniothalamus elegans | Stem bark | Philippines, Sri Lanka | Styryllactones with epoxy bridges |
Goniothalamus gardneri | Roots | Western Ghats (India) | Gardnerilactones, structural isomers |
Initial pharmacological characterization of Goniolactone C emerged from cytotoxicity screening against cancer cell lines, where it demonstrated selective potency against ovarian (A2780), colorectal (HCT-8), and nasopharyngeal (KB) carcinoma cells. However, its most significant pharmacological revelation came in 2014 when researchers discovered its specific inhibition of platelet-derived growth factor BB (PDGF-BB)-induced vascular smooth muscle cell (VSMC) proliferation with an IC₅₀ of 1.82 μM, approximately tenfold lower than its activity against EGF- or bFGF-mediated proliferation. This selectivity suggested a targeted mechanism rather than general cellular toxicity [2] [6].
Mechanistic investigations revealed that Goniolactone C directly inhibits PDGFR-β kinase activity, subsequently blocking the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in the MAP kinase pathway. This specific molecular intervention translated to functional outcomes: concentration-dependent inhibition of VSMC migration (via suppression of adhesion molecule expression) and cell cycle arrest at the G0/G1 phase at concentrations as low as 0.25 μM. These observations positioned Goniolactone C as a structurally novel modulator of vascular remodeling pathways, distinct from other styryl lactones that primarily induce apoptosis through mitochondrial pathways [2] [6].
Table 4: Historical Milestones in Goniolactone C Research
Year | Research Milestone | Significance |
---|---|---|
2002 | Isolation and structural characterization from G. cheliensis | First identification and naming of Goniolactone C |
2002 | Cytotoxicity screening against cancer cell lines | Established baseline anticancer potential (IC₅₀ 4.43-7.40 μM) |
2014 | Inhibition of PDGF-BB-induced VSMC proliferation | Discovery of specific vascular targeting mechanism |
2019 | Identification of structural analogues in related species | Expanded phytochemical context within Goniothalamus genus |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0